2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid
CAS No.: 1798043-17-0
Cat. No.: VC0122842
Molecular Formula: C17H14N4O3
Molecular Weight: 322.324
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1798043-17-0 |
---|---|
Molecular Formula | C17H14N4O3 |
Molecular Weight | 322.324 |
IUPAC Name | 2-[4-(3-acetamidophenyl)pyrazol-1-yl]pyridine-4-carboxylic acid |
Standard InChI | InChI=1S/C17H14N4O3/c1-11(22)20-15-4-2-3-12(7-15)14-9-19-21(10-14)16-8-13(17(23)24)5-6-18-16/h2-10H,1H3,(H,20,22)(H,23,24) |
Standard InChI Key | FWWQJPXWRLAPRI-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC=CC(=C1)C2=CN(N=C2)C3=NC=CC(=C3)C(=O)O |
Introduction
Chemical Structure and Properties
2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid is a heterocyclic compound with the molecular formula C₁₇H₁₄N₄O₃ and a molecular weight of 322.324 g/mol. The compound is registered with CAS number 1798043-17-0. Its IUPAC name is 2-[4-(3-acetamidophenyl)pyrazol-1-yl]pyridine-4-carboxylic acid, highlighting its key structural components.
The structural composition of this compound includes several key functional groups: a pyrazole ring substituted with a 3-acetamidophenyl group at position 4, connected to an isonicotinic acid moiety (pyridine-4-carboxylic acid) at position 1 of the pyrazole ring. This creates a unique molecular arrangement with potential for multiple interaction points in biological systems.
Structural Characteristics
The compound exhibits a complex structure with several important features:
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A central pyrazole ring (1H-pyrazol) serving as the core scaffold
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An acetamidophenyl group at position 4 of the pyrazole ring
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An isonicotinic acid (pyridine-4-carboxylic acid) attached at position 1 of the pyrazole ring
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Multiple nitrogen atoms that can participate in hydrogen bonding
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A carboxylic acid group providing acidic properties
The standard SMILES notation for this compound is CC(=O)NC1=CC=CC(=C1)C2=CN(N=C2)C3=NC=CC(=C3)C(=O)O, representing its complete molecular structure.
Physical and Chemical Properties
Based on its structural features, 2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid likely exhibits the following properties:
Property | Description |
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Appearance | Likely a crystalline solid |
Molecular Weight | 322.324 g/mol |
CAS Number | 1798043-17-0 |
InChIKey | FWWQJPXWRLAPRI-UHFFFAOYSA-N |
Solubility | Likely soluble in polar organic solvents, partially soluble in water due to carboxylic acid group |
Acidity | Acidic due to carboxylic acid functionality |
Hydrogen Bond Capacity | Multiple hydrogen bond acceptors and donors |
Spectral Characteristics and Identification
The identification and characterization of 2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid rely on various spectroscopic techniques. Based on data for similar compounds, the following spectral characteristics might be expected:
Infrared (IR) Spectroscopy
The IR spectrum would likely show characteristic bands for:
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Carboxylic acid O-H stretching (broad band around 3300-2500 cm⁻¹)
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C=O stretching of carboxylic acid (around 1700-1725 cm⁻¹)
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Amide C=O stretching (around 1630-1690 cm⁻¹)
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C=N stretching of the pyrazole ring (around 1600-1650 cm⁻¹)
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N-H stretching of the acetamide group (around 3300-3400 cm⁻¹)
Similar pyrazole derivatives show characteristic bands for C=N at 1632-1656 cm⁻¹ and NH₂ bands at 3379-3393 and 3250-3330 cm⁻¹ .
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on its structure, the ¹H-NMR spectrum would show:
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Signals for aromatic protons of the phenyl and pyridine rings
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Signals for the pyrazole ring protons
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A singlet for the methyl group of the acetamide
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A broad signal for the NH proton of the acetamide group
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A broad signal for the carboxylic acid proton
Similarly, the ¹³C-NMR would display signals corresponding to:
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Aromatic carbon atoms
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Pyrazole ring carbons
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Carbonyl carbons of the acetamide and carboxylic acid groups
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Methyl carbon of the acetamide group
Analytical Methods and Characterization
The characterization of 2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid would typically involve a combination of analytical techniques to confirm its structure and purity.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) would be suitable for:
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Purity determination
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Separation from related compounds
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Quantitative analysis
Thin-Layer Chromatography (TLC) could be used for:
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Reaction monitoring during synthesis
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Initial purity assessment
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Identification through Rf values compared to standards
Mass Spectrometry
Mass spectrometry would provide:
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Molecular weight confirmation (expected m/z of 322.324 for M+H⁺)
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Fragmentation pattern analysis to confirm structural elements
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High-resolution data to confirm molecular formula
Elemental Analysis
Elemental analysis would verify the percentages of carbon, hydrogen, and nitrogen, which should align with the calculated values for C₁₇H₁₄N₄O₃.
Research Applications and Significance
The compound 2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid holds potential significance in various research domains.
Medicinal Chemistry Applications
In medicinal chemistry, this compound could serve as:
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A lead compound for developing new therapeutic agents
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A structural scaffold for further modifications to enhance specific activities
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A probe for studying biological mechanisms
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A model compound for structure-activity relationship studies
Reference to Scientific Literature
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